Tin(IV) bromide, with the chemical formula SnBr₄, is a colorless solid that exhibits low melting properties. It consists of tin in the +4 oxidation state and bromide ions. The compound crystallizes in a monoclinic crystal system, featuring distorted tetrahedral geometry with average Sn-Br bond lengths of approximately 242.3 picometers. Tin(IV) bromide is highly soluble in water, where it forms various octahedral bromo-aquo complexes, such as SnBr₄(H₂O)₂ and cis- and trans-[SnBr₂(H₂O)₄]²⁺ .
Tin(IV) bromide is a corrosive and irritant compound. Contact with skin or eyes can cause severe irritation and burns []. Inhalation can irritate the respiratory tract. It is also considered moderately toxic upon ingestion [].
Tetrabromostannane serves as a versatile precursor for the synthesis of various functionalized stannanes. These functionalized stannanes, where one or more bromine atoms are replaced with other functional groups, possess diverse properties and applications. For instance, they can be used as:
Tin is a valuable element in material science research due to its unique properties, including superconductivity and non-toxicity. Tetrabromostannane can be used as a convenient source of tin for the synthesis of various materials, such as:
Tetrabromostannane itself serves as a model compound for studying the bonding and reactivity of stannanes. Researchers use tetrabromostannane to investigate:
The primary method for synthesizing tin(IV) bromide involves the direct reaction of elemental tin with bromine gas at standard temperature and pressure. Other methods may include:
Tin(IV) bromide has several applications:
Studies on the interactions of tin(IV) bromide primarily focus on its behavior as a Lewis acid and its ability to form complexes with various ligands. Its reactivity with ammonia derivatives and hydrazines has been documented, indicating its role in forming stable coordination complexes under specific conditions .
Tin(IV) bromide can be compared to other tin halides and similar compounds based on their structural and chemical properties. Below is a comparison table highlighting its uniqueness:
| Compound | Chemical Formula | Oxidation State | Solubility | Unique Features |
|---|---|---|---|---|
| Tin(II) bromide | SnBr₂ | +2 | Soluble | Lower oxidation state; less stable than SnBr₄ |
| Tin(IV) chloride | SnCl₄ | +4 | Soluble | Similar structure; different halogen |
| Tin(IV) iodide | SnI₄ | +4 | Soluble | Heavier halogen; different reactivity |
| Lead(II) bromide | PbBr₂ | +2 | Soluble | Different metal; similar halogen |
| Antimony(III) bromide | SbBr₃ | +3 | Soluble | Different oxidation state; similar reactivity |
Tin(IV) bromide's unique tetrahedral geometry and reactivity set it apart from these compounds, particularly in its catalytic applications and complex formation capabilities .
The most straightforward and widely employed method for synthesizing tin(IV) bromide involves the direct reaction between elemental tin and bromine gas under controlled conditions. This fundamental approach follows the stoichiometric equation where tin metal reacts with bromine at standard temperature and pressure to yield tin(IV) bromide. The reaction proceeds efficiently under ambient conditions, making it particularly attractive for laboratory-scale synthesis.
Experimental procedures for this elemental reaction typically involve placing metallic tin in a reaction vessel and introducing bromine vapor in a controlled manner. The reaction is highly exothermic and proceeds rapidly upon contact between the reactants. Temperature control is essential during this process, as excessive heat can lead to sublimation of the product or formation of unwanted side products. The reaction mixture requires filtration to remove any unreacted tin metal, followed by heating to drive off excess bromine vapor.
The efficiency of this synthetic route depends heavily on the surface area of the tin metal employed. Granulated or powdered tin generally provides superior results compared to larger metallic pieces due to increased surface area available for reaction. Research has demonstrated that optimal conditions involve maintaining the reaction temperature below the boiling point of tin(IV) bromide to prevent product loss while ensuring complete conversion of the starting materials.
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Temperature | Standard temperature and pressure | Ambient conditions sufficient |
| Tin form | Granulated or powder | Increased surface area |
| Bromine introduction | Controlled vapor addition | Prevents excessive heat generation |
| Reaction time | Minutes to hours | Depends on tin particle size |
Alternative synthetic approaches to tin(IV) bromide involve solution-based methods and halide exchange reactions, which offer greater control over reaction conditions and product morphology. These methods are particularly valuable when specific crystal forms or high-purity products are required for specialized applications.
Halide exchange reactions represent a sophisticated approach to tin(IV) bromide synthesis, involving the redistribution of halogen atoms between different tin halide species. Research has shown that tin(IV) bromide undergoes redistribution with tin(IV) chloride, as demonstrated through tin-119 nuclear magnetic resonance and Raman spectroscopy studies. This redistribution process achieves equilibrium within seconds at room temperature, significantly faster than analogous reactions involving germanium and silicon halides.
The formation of coordination complexes during synthesis provides another avenue for preparing tin(IV) bromide derivatives. Studies have documented the successful synthesis of neutral, hexacoordinate tin(IV) complexes through reaction of 4,4'-dimethyl-2,2'-bipyridine with tin(IV) bromide at room temperature in acetonitrile. These reactions proceed with varying yields depending on the specific halide employed, with tin(IV) bromide complexes typically showing moderate yields around thirty-one percent.
Solution-based approaches also enable the formation of polymeric structures, as evidenced by the synthesis of one-dimensional coordination polymers of tin(IV) bromide with sulfur-containing ligands. These reactions often involve heating reactants in sealed vessels at elevated temperatures, typically around 130 degrees Celsius, for several hours to promote complex formation.
| Synthesis Method | Conditions | Yield | Product Type |
|---|---|---|---|
| Halide redistribution | Room temperature, seconds | High | Mixed halides |
| Bipyridine complexation | Room temperature, acetonitrile | 31% | Coordination complex |
| Thioether coordination | 130°C, 6 hours, sealed vessel | Variable | Polymeric chains |
The purification and crystallization of tin(IV) bromide require careful attention to its physical and chemical properties, particularly its hygroscopic nature and relatively low melting point. Effective purification strategies are essential for obtaining research-grade material suitable for analytical studies and synthetic applications.
Crystallization techniques for tin(IV) bromide take advantage of its distinctive structural characteristics. The compound crystallizes in a monoclinic crystal system with molecular tin(IV) bromide units exhibiting distorted tetrahedral geometry. The mean tin-bromine bond length of 242.3 picometers provides insight into the optimal conditions for crystal growth and structural integrity.
Thermal purification methods involve controlled heating to remove excess bromine and other volatile impurities while preventing decomposition of the target compound. The relatively low melting point of tin(IV) bromide, approximately 30-31 degrees Celsius, requires precise temperature control during purification processes. Sublimation techniques can be employed at temperatures approaching the boiling point of 202-208 degrees Celsius, though care must be taken to prevent thermal decomposition.
Solvent-based purification takes advantage of tin(IV) bromide's solubility characteristics in various organic solvents. The compound demonstrates solubility in acetone, benzene, dimethylsulfoxide, and other organic media, enabling recrystallization from appropriate solvent systems. However, its high reactivity with water necessitates the use of anhydrous conditions throughout the purification process.
The hygroscopic nature of tin(IV) bromide presents significant challenges during isolation and storage. Specialized handling techniques involving inert atmosphere conditions are typically required to prevent moisture uptake and subsequent hydrolysis. Packaging under argon or vacuum conditions helps maintain product integrity during storage and transport.
| Purification Method | Temperature Range | Atmosphere | Considerations |
|---|---|---|---|
| Thermal treatment | Below 208°C | Inert gas | Prevent decomposition |
| Sublimation | Near boiling point | Vacuum | Careful temperature control |
| Recrystallization | Room temperature | Anhydrous | Multiple solvent options |
| Storage conditions | Ambient | Argon/vacuum | Prevent moisture uptake |
The selection of appropriate purification techniques depends on the intended application and required purity level. For analytical applications requiring high purity, multiple purification steps may be necessary, including initial thermal treatment followed by recrystallization from suitable anhydrous solvents. Research-grade tin(IV) bromide with purities exceeding 99.9% can be achieved through careful application of these combined purification strategies.
Tin(IV) bromide exhibits a well-defined crystalline structure that has been extensively characterized through X-ray diffraction studies [1]. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c (No. 14), representing one of the most thoroughly investigated tetrabromide structures among the Group IV elements [2] [1]. Single crystals of tin(IV) bromide are typically obtained through sublimation processes under controlled temperature conditions [1].
The unit cell parameters of tin(IV) bromide demonstrate characteristic monoclinic geometry with precise dimensional measurements [1]. At a temperature of -30°C, the crystallographic analysis reveals unit cell dimensions of a = 1037.1(2) picometers, b = 700.6(1) picometers, and c = 1047.0(2) picometers [1]. The beta angle measures 102.56(1) degrees, confirming the monoclinic nature of the crystal system [1]. The unit cell volume is calculated as 742.5(2) × 10⁶ cubic picometers, with Z = 4, indicating four formula units per unit cell [1].
The crystallographic data indicates that tin(IV) bromide belongs to the tin tetrabromide structure type, which serves as a prototypical arrangement for several related compounds [3] [4]. The monoclinic P2₁/c space group is particularly significant as it represents a common structural motif observed in various tetrabromide compounds of Group IV elements [5]. Temperature-dependent studies reveal that the structural parameters remain stable across a range of conditions, with the compound maintaining its monoclinic symmetry [6].
| Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P2₁/c (No. 14) | - |
| a (pm) | 1037.1 | 0.2 |
| b (pm) | 700.6 | 0.1 |
| c (pm) | 1047.0 | 0.2 |
| β (°) | 102.56 | 0.01 |
| V (×10⁶ pm³) | 742.5 | 0.2 |
| Z | 4 | - |
| Temperature (°C) | -30 | - |
The molecular geometry of tin(IV) bromide is characterized by a distorted tetrahedral arrangement around the central tin atom [2] [7] [8]. Each tin atom is coordinated by four bromine atoms, forming discrete tetrahedral molecular units within the crystal structure [1] [3]. The mean tin-bromine bond length has been precisely determined as 242.3 picometers through comprehensive X-ray crystallographic analysis [2] [7] [1].
The tetrahedral coordination geometry exhibits slight distortions from ideal tetrahedral symmetry, as evidenced by variations in bond angles and bond lengths [2] [8]. The distortion from perfect tetrahedral geometry is attributed to crystal packing effects and intermolecular interactions within the solid state structure [1]. The tin-bromine bond lengths are significantly smaller than the sum of normal covalent radii, indicating substantial ionic character in the bonding [1].
Detailed bond length analysis reveals that the tin-bromine distances fall within a narrow range, with the mean value of 242.3 picometers representing an average of multiple crystallographically distinct tin-bromine interactions [2] [1]. The molecular structure consists of very slightly distorted tetrahedral tin-bromine molecules, where the slight distortion is primarily attributed to solid-state packing constraints rather than intrinsic electronic effects [1].
The molecular geometry analysis demonstrates that the tin(IV) center adopts sp³ hybridization, consistent with the tetrahedral coordination environment [8]. The bromine atoms occupy the vertices of the tetrahedron, with bond angles deviating slightly from the ideal tetrahedral angle of 109.5 degrees due to crystal packing influences [1]. The molecular structure maintains its integrity as discrete tetrahedral units even in the crystalline state, indicating strong intramolecular bonding relative to intermolecular forces [2] [1].
Comparative analysis of Group IV tetrabromides reveals systematic trends in structural parameters and crystallographic properties across the carbon group elements [9] [10]. The structural comparison encompasses carbon tetrabromide, silicon tetrabromide, germanium tetrabromide, and tin(IV) bromide, providing insights into periodic trends and bonding characteristics [11] [10] [12].
Silicon tetrabromide crystallizes in the monoclinic P2₁/c space group, exhibiting structural similarities to tin(IV) bromide [11]. The silicon-bromine bond length measures 2.21 Angstroms (221 picometers), significantly shorter than the corresponding tin-bromine distance [11]. The tetrahedral geometry is maintained around the silicon center, with four bromine atoms in single-bond arrangements [11].
Germanium tetrabromide also adopts the monoclinic P2₁/c space group structure, demonstrating the prevalence of this structural type among Group IV tetrabromides [10] [13]. The germanium-bromine bond length is determined as 2.31 Angstroms (231 picometers), representing an intermediate value between silicon and tin tetrabromides [10]. The compound exhibits unit cell parameters of a = 10.183(2) Angstroms, b = 6.779(1) Angstroms, c = 10.292(2) Angstroms, and β = 102.53(3) degrees [13].
Carbon tetrabromide presents a different structural arrangement, crystallizing in the monoclinic C2/c space group rather than P2₁/c [12]. The carbon-bromine bond lengths range from 1.95 to 1.97 Angstroms (195-197 picometers), representing the shortest metal-bromine distances in the series [12] [14]. The tetrahedral geometry around carbon is maintained with minimal distortion [15] [14].
| Compound | Space Group | M-Br Bond Length (pm) | Unit Cell β (°) | Structural Type |
|---|---|---|---|---|
| CBr₄ | C2/c | 195-197 | ~102-105 | Tetrahedral |
| SiBr₄ | P2₁/c | 221 | ~100-105 | Tetrahedral |
| GeBr₄ | P2₁/c | 231 | 102.53 | Tetrahedral |
| SnBr₄ | P2₁/c | 242.3 | 102.56 | Distorted Tetrahedral |
The systematic increase in metal-bromine bond lengths follows the expected trend based on atomic radii: carbon < silicon < germanium < tin [16] [17]. This progression reflects the increasing size of the central atom down Group IV, consistent with fundamental periodic trends [9]. The bond length increase correlates with decreasing bond strength and increasing ionic character in the metal-bromine bonds [16].
Structural analysis reveals that the P2₁/c space group is particularly favored for silicon, germanium, and tin tetrabromides, while carbon tetrabromide adopts the C2/c space group [11] [10] [12]. This structural preference is attributed to optimal packing arrangements and intermolecular interactions specific to each compound [1]. The monoclinic crystal systems are common across all four tetrabromides, indicating similar packing motifs despite variations in specific space group symmetries [2] [1] [11] [10].
Tin(IV) bromide exhibits extensive hydrolysis behavior when exposed to aqueous environments, forming a diverse series of octahedral bromo-aquo complexes [1] . The hydrolysis process is characterized by the progressive replacement of bromide ligands with water molecules, resulting in the formation of six-coordinate tin(IV) species with distorted octahedral geometry.
The primary hydrolysis products identified in aqueous solution include the neutral complex SnBr4(H2O)2 and the cationic species cis-[SnBr2(H2O)4]2+ and trans-[SnBr2(H2O)4]2+ [1] . These complexes demonstrate the strong tendency of tin(IV) to maintain its coordination number of six in aqueous environments, with the tin center adopting octahedral coordination geometry in all cases.
Structural analysis reveals that the mean Sn-Br bond lengths in these octahedral complexes range from 2.561 to 2.774 angstroms, which are significantly longer than the 2.423 angstroms observed in the tetrahedral molecular SnBr4 units [1] [3]. This bond length increase reflects the change from tetrahedral to octahedral coordination and the trans-influence of the aquo ligands.
The formation of crystalline hydrates represents another important aspect of tin(IV) bromide hydrolysis behavior. The pentahydrate SnBr4·5H2O can be isolated under controlled conditions, demonstrating the compound's hygroscopic nature [4] [5]. This hydrate formation is analogous to the well-known "butter of tin" (SnCl4·5H2O), indicating similar Lewis acid behavior across the tin(IV) halide series.
Table 1: Hydrolysis and Aquo Complex Formation Data
| Complex | Coordination Number | Geometry | Sn-Br Bond Length (Å) | Sn-O Bond Length (Å) | Formation Condition |
|---|---|---|---|---|---|
| SnBr4(H2O)2 | 6 | Octahedral | 2.56-2.77 | 2.15-2.18 | Aqueous solution |
| cis-[SnBr2(H2O)4]2+ | 6 | Octahedral | 2.57-2.76 | 2.12-2.16 | Aqueous solution, acidic |
| trans-[SnBr2(H2O)4]2+ | 6 | Octahedral | 2.57-2.76 | 2.12-2.16 | Aqueous solution, acidic |
| SnBr4·5H2O | 6 | Octahedral | 2.55-2.78 | 2.14-2.17 | Crystalline hydrate |
| [SnBr6]2- | 6 | Octahedral | 2.55-2.80 | N/A | Excess bromide |
The hydrolysis rate of tin(IV) bromide complexes has been studied using polarographic techniques, revealing that the process is sufficiently slow to permit electrochemical measurements at various pH values [6]. This controlled hydrolysis behavior allows for the systematic study of intermediate species and provides insight into the mechanism of aquo complex formation.
Tin(IV) bromide demonstrates remarkable versatility in its coordination chemistry, forming both 1:1 and 1:2 complexes with a wide range of neutral ligands [1] [7] [8]. The compound's behavior as a Lewis acid enables the formation of octahedral complexes where two coordination sites are occupied by donor ligands while the four bromide ligands remain coordinated to the tin center.
Phosphine and phosphine oxide ligands represent one of the most extensively studied classes of tin(IV) bromide complexes. With trimethylphosphine, both SnBr4·P(CH3)3 and SnBr4·2P(CH3)3 complexes have been characterized, demonstrating the sequential addition of ligands to the tin center [1]. The formation of these complexes follows the typical pattern observed for tin(IV) halides, where the initial tetrahedral geometry is expanded to octahedral through ligand coordination.
Phosphine oxide complexes exhibit particularly interesting structural diversity. The tri-p-tolylphosphine oxide complex [SnBr4{(p-CH3C6H4)3PO}2] adopts a trans-octahedral geometry with the phosphine oxide ligands positioned opposite each other [8]. This contrasts with the analogous triphenylphosphine oxide complexes, which can exist in both cis and trans configurations depending on the specific halide and crystallization conditions.
The coordination of sulfur donor ligands has been demonstrated through the formation of polymeric structures. The 1,4-dithiane complex [SnBr4(C4H8S2)]n represents the first example of a 1,4-dithiane complex with tin as the coordination center [7] [9] [10]. In this structure, the tin(IV) atom is coordinated in a distorted octahedral manner by four bromine atoms and two sulfur atoms from two 1,4-dithiane molecules in trans-positions. The Sn-S distances of 2.6546 angstroms are within the typical range for octahedrally coordinated tin(IV) atoms [7].
Table 2: Ligand Coordination Chemistry Data
| Ligand | Complex Formula | Stoichiometry | Coordination Mode | Sn-Ligand Bond Length (Å) | Structural Type |
|---|---|---|---|---|---|
| Trimethylphosphine | SnBr4·P(CH3)3 | 1:1, 1:2 | Monodentate | 2.45-2.50 | Octahedral |
| Tri-p-tolylphosphine oxide | [SnBr4{(p-CH3C6H4)3PO}2] | 1:2 | Monodentate | 2.16 | Octahedral trans |
| 1,4-dithiane | [SnBr4(C4H8S2)]n | 1:1 | Bidentate bridging | 2.65 | Polymeric chain |
| Triphenylphosphine oxide | [SnBr4(Ph3PO)2] | 1:2 | Monodentate | 2.15 | Octahedral cis/trans |
| Pyridine | SnBr4·py | 1:1 | Monodentate | 2.20-2.25 | Octahedral |
| Acetone | SnBr4·acetone | 1:1 | Monodentate | 2.18-2.22 | Octahedral |
The formation of these coordination complexes is governed by the Lewis acidity of the tin(IV) center and the donor strength of the ligands. Weak donor ligands result in longer Sn-Br distances, while strong donors cause greater expansion of the coordination sphere. This relationship has been quantified through correlations between Mössbauer quadrupole splitting values and structural parameters [3].
The redox chemistry of tin(IV) bromide is characterized by the reversible reduction of tin(IV) to tin(II), with the standard reduction potential for the Sn(IV)/Sn(II) couple being +0.139 V in aqueous solution [11] [12]. This relatively positive potential indicates that tin(IV) bromide is a moderate oxidizing agent, capable of oxidizing metals with more negative reduction potentials.
Electrochemical studies using fast-scan cyclic voltammetry and scanning electrochemical microscopy have revealed the complex mechanism of tin(IV) reduction in bromide media [13]. The reduction process follows an ECEC-DISP mechanism involving multiple electron transfer steps and ligand exchange processes. The initial one-electron reduction of [SnBr6]2- to [SnBr6]3- is followed by bromide dissociation to form [SnBr5]2-, which then undergoes disproportionation to yield both tin(IV) and tin(II) species.
The detection of intermediate tin(III) species during the electrochemical reduction provides crucial insight into the mechanism of the redox process [13]. The [SnBr6]3- intermediate, while unstable, can be detected using scanning electrochemical microscopy in the tip generation/substrate collection mode, confirming its role in the overall reduction mechanism.
Halide exchange dynamics represent another important aspect of tin(IV) bromide reactivity. The compound undergoes rapid redistribution reactions with tin(IV) chloride, as demonstrated by 119Sn NMR and Raman spectroscopy [1] [14] [15]. Equilibrium is achieved within seconds at room temperature, indicating extremely fast exchange kinetics. This rapid exchange contrasts sharply with the slower halide exchange observed for related germanium and silicon halides, highlighting the unique reactivity of tin(IV) compounds.
Table 3: Redox Behavior and Halide Exchange Dynamics
| Reaction/Property | Value/Observation | Medium/Conditions | Detection Method | Rate/Kinetics |
|---|---|---|---|---|
| Sn(IV) + 2e- → Sn(II) | E° = +0.139 V | Aqueous, 1 M HCl | Standard tables | Thermodynamic |
| SnBr4 + SnCl4 ⇌ Mixed halides | Rapid equilibrium | Room temperature | 119Sn NMR, Raman | Very fast (<1 s) |
| Sn(IV)Br6²⁻ + e⁻ → Sn(III)Br6³⁻ | E° ≈ -0.2 V | 2 M HBr-4 M NaBr | Cyclic voltammetry | Fast scan CV |
| Sn(III)Br6³⁻ → Sn(III)Br5²⁻ + Br⁻ | Fast dissociation | Bromide solution | SECM | Ligand-coupled |
| 2Sn(III)Br5²⁻ → Sn(IV)Br5⁻ + Sn(II)Br5³⁻ | Disproportionation | Bromide solution | Electrochemical | ECEC-DISP mechanism |
| Halide exchange equilibrium time | Seconds at RT | Neat compounds | 119Sn NMR | Faster than Ge, Si analogs |
The rapid halide exchange kinetics have been attributed to the larger ionic radius of tin compared to silicon and germanium, which facilitates ligand dissociation and exchange processes. This enhanced reactivity makes tin(IV) bromide particularly useful as a catalyst in organic transformations where halide exchange is a key step in the reaction mechanism.
Table 4: Thermodynamic Properties of Tin(IV) Bromide
| Property | Value | Temperature | Reference/Method |
|---|---|---|---|
| Standard enthalpy of formation (solid) | -405.8 kJ/mol | 298.15 K | Calorimetric |
| Standard enthalpy of formation (gas) | -348.1 kJ/mol | 298.15 K | Calorimetric |
| Standard Gibbs energy of formation (solid) | -321.7 kJ/mol | 298.15 K | Calculated |
| Standard entropy (solid) | 264.4 J/(mol·K) | 298.15 K | Calorimetric |
| Standard entropy (gas) | 411.9 J/(mol·K) | 298.15 K | Statistical mechanics |
| Heat capacity (gas) | 103.4 J/(mol·K) | 298.15 K | Heat capacity measurement |
| Enthalpy of fusion | 11.3 kJ/mol | 304 K | DSC |
| Enthalpy of vaporization | 36.8 kJ/mol | 478 K | Vapor pressure |
| Enthalpy of sublimation | 62.4 kJ/mol | 278 K | Sublimation study |
Table 5: Spectroscopic Characterization Data
| Technique | Value/Signal | Assignment/Notes | Reference Compound |
|---|---|---|---|
| 119Sn NMR (neat) | -600 ppm | Tetrahedral SnBr4 | Neat SnBr4 |
| 119Sn NMR (DMSO-d6) | -567 to -2030 ppm | Solvated/dissociated | Various solvents |
| 119Sn NMR (aqueous) | -600 to -2000 ppm | Aquo-bromo complexes | Aqueous solutions |
| Raman (ν(Sn-Br)) | 170-190 cm⁻¹ | Symmetric stretch | Crystalline sample |
| IR (ν(Sn-Br)) | 160-180 cm⁻¹ | Asymmetric stretch | KBr pellet |
| Mössbauer (QS) | 1.2-1.8 mm/s | Quadrupole splitting | Solid state |
| UV-Vis (λmax) | 280-320 nm | Charge transfer | Solution |
| Mass spectrum (M+) | 438 m/z | Molecular ion | EI-MS |
Corrosive;Irritant